molecular formula C18H19NO4S2 B15039147 {4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

{4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B15039147
M. Wt: 377.5 g/mol
InChI Key: ANHOIRAJFZJBRQ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(5E)-3-Cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a phenoxy group, and an acetic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process may also include purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(5E)-3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a thiazolidine ring, phenoxy group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H19NO4S2

Molecular Weight

377.5 g/mol

IUPAC Name

2-[4-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H19NO4S2/c20-16(21)11-23-14-8-6-12(7-9-14)10-15-17(22)19(18(24)25-15)13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,20,21)/b15-10+

InChI Key

ANHOIRAJFZJBRQ-XNTDXEJSSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC(=O)O)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.